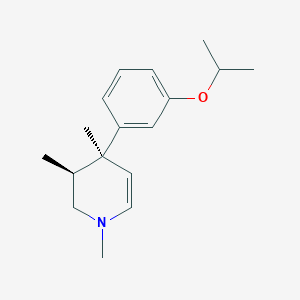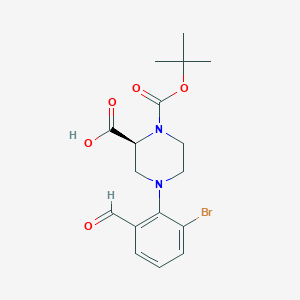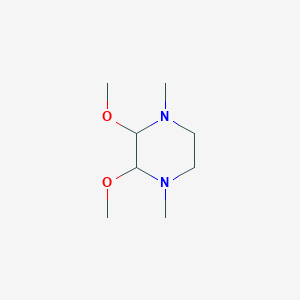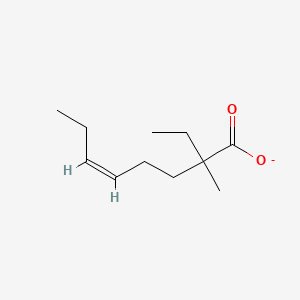
(Z)-2-ethyl-2-methyloct-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-ethyl-2-methyloct-5-enoate is an organic compound characterized by its unique structure, which includes a double bond in the Z-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-ethyl-2-methyloct-5-enoate typically involves the esterification of the corresponding alcohol with an appropriate carboxylic acid or its derivatives. One common method is the reaction of 2-ethyl-2-methyl-5-octen-1-ol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
2-ethyl-2-methyl-5-octen-1-ol+Carboxylic acidH2SO4this compound+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-ethyl-2-methyloct-5-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Alkyl halides and strong bases for nucleophilic substitution reactions.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Alcohols: Resulting from the reduction of the ester group.
Substituted Esters: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
(Z)-2-ethyl-2-methyloct-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-2-ethyl-2-methyloct-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may then participate in further biochemical pathways. The double bond in the Z-configuration can also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-ethyl-2-methyloct-5-enoate: The E-isomer of the compound, differing in the configuration of the double bond.
2-ethyl-2-methylhexanoate: A similar ester with a shorter carbon chain.
2-methyl-2-octenoate: A related compound with a different substitution pattern on the carbon chain.
Uniqueness
(Z)-2-ethyl-2-methyloct-5-enoate is unique due to its specific Z-configuration, which can significantly influence its chemical reactivity and interactions. This configuration can lead to different physical and chemical properties compared to its E-isomer and other related compounds.
Propriétés
Formule moléculaire |
C11H19O2- |
|---|---|
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
(Z)-2-ethyl-2-methyloct-5-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-11(3,5-2)10(12)13/h6-7H,4-5,8-9H2,1-3H3,(H,12,13)/p-1/b7-6- |
Clé InChI |
NKHJRFJEMQBYSC-SREVYHEPSA-M |
SMILES isomérique |
CC/C=C\CCC(C)(CC)C(=O)[O-] |
SMILES canonique |
CCC=CCCC(C)(CC)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



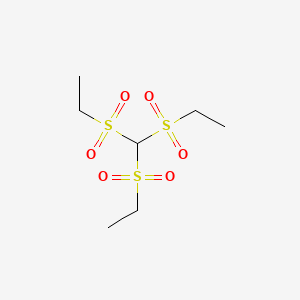

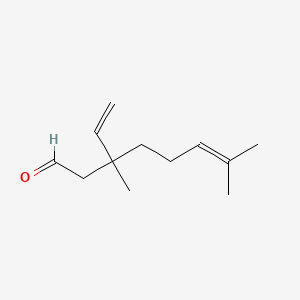
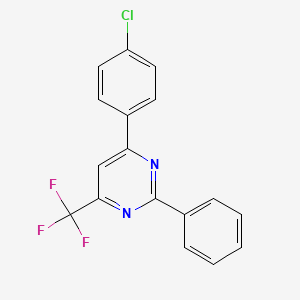
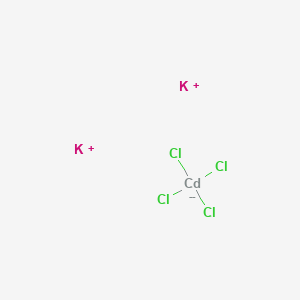
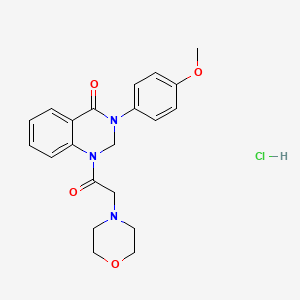

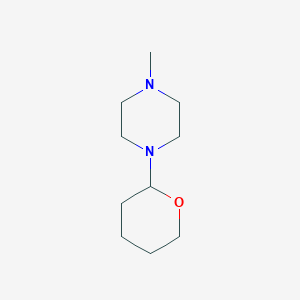
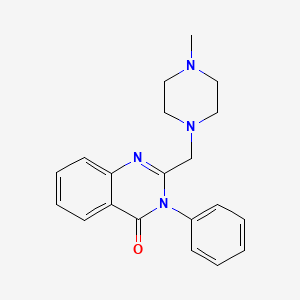
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)
